molecular formula C16H10F5N5O B2357049 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 942000-07-9

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2357049
CAS No.: 942000-07-9
M. Wt: 383.282
InChI Key: HQLPBLJSQUBWLY-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The difluorophenyl group is introduced via electrophilic aromatic substitution, and the trifluoromethylbenzamide moiety is attached through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and tetrazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzamides and tetrazole-containing molecules. Examples are:

  • N-(4-fluorophenyl)-2-(trifluoromethyl)benzamide
  • N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzamide

Uniqueness

What sets N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide apart is its combination of a tetrazole ring with multiple fluorine atoms, which enhances its chemical stability and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F5N5O/c17-12-6-5-9(7-13(12)18)26-14(23-24-25-26)8-22-15(27)10-3-1-2-4-11(10)16(19,20)21/h1-7H,8H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLPBLJSQUBWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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